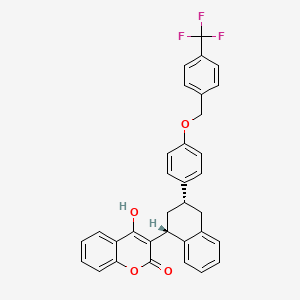

Flocoumafen, cis-

説明

Flocoumafen is a fluorinated, second-generation anticoagulant of the 4-hydroxycoumarin vitamin K antagonist type . It is a high potency chemical in this class, used commercially as a rodenticide . It has a very high toxicity and is restricted to indoor use and sewers (in the UK) . This restriction is mainly due to the increased risk to non-target species, especially due to its tendency to bio-accumulate in exposed organisms .

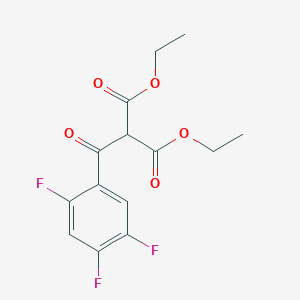

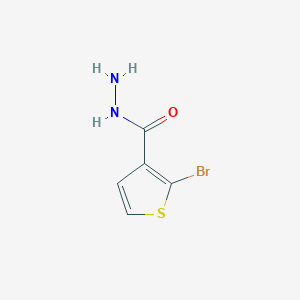

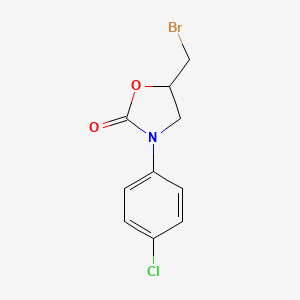

Synthesis Analysis

The total synthesis and structure determination of cis- and trans-flocoumafen involve key synthetic steps such as Knoevenagel condensation with p-methoxybenzaldehyde, in situ decarboxylation, and intramolecular ring cyclization to construct the tetralone skeleton . Stereospecific reduction of the O-alkylated ketone 13 afforded a good yield of precursor alcohol 5 . The final coupling of alcohol 5 with 4-hydroxy-coumarin yielded flocoumafen .Molecular Structure Analysis

The molecular structure of Flocoumafen, cis- is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The key synthetic steps in the chemical reactions of Flocoumafen, cis- involve Knoevenagel condensation with p-methoxybenzaldehyde, in situ decarboxylation, and intramolecular ring cyclization to construct the tetralone skeleton .Physical And Chemical Properties Analysis

Flocoumafen is a coumarin rodenticide defined as a second-generation indirect anticoagulant . It has a low aqueous solubility and a low volatility . Evidence suggests it is persistent in both soil and water systems .科学的研究の応用

Synthesis and Biological Evaluation

- Flocoumafen has been synthesized and its biological properties explored, including its effects on NO generation and neurotoxicity. The trans-flocoumafen variant showed significant suppression of NO generation in vitro, but no notable impact on neurotoxicity in cultured cortical neurons (Jung et al., 2010).

Total Synthesis and Anticoagulant Activity

- The total synthesis of cis- and trans-flocoumafen has been achieved, providing a method for generating the core tetralone skeleton of 4-hydroxycoumarin derivatives. This method offers a general approach to access various warfarin-type anticoagulants (Jung et al., 2012).

Rodenticide Efficacy in Controlled Environments

- Flocoumafen's effectiveness as a rodenticide has been demonstrated in pen and field trials, showing significant success in controlling mouse populations (Rowe et al., 1985).

Molecular Interaction Studies

- Virtual screening studies have identified potential cellular protein targets for flocoumafen, including prostaglandin F synthase and serum albumin. This study highlights the compound's promiscuity in interacting with diverse cellular proteins (Coronado-Posada et al., 2021).

作用機序

Target of Action

Flocoumafen, cis-, also known as cis-flocoumafen, is a second-generation anticoagulant of the 4-hydroxycoumarin vitamin K antagonist type . It primarily targets the vitamin K epoxide reductase enzyme, which plays a crucial role in the coagulation cascade .

Mode of Action

Flocoumafen, cis- interacts with its target by binding to the vitamin K epoxide reductase enzyme, thereby inhibiting the recycling of vitamin K. This inhibition disrupts the coagulation cascade, leading to a deficiency in clotting factors II, VII, IX, and X, which are vitamin K-dependent .

Biochemical Pathways

The primary biochemical pathway affected by flocoumafen, cis- is the coagulation cascade. By inhibiting the recycling of vitamin K, flocoumafen, cis- disrupts the synthesis of clotting factors II, VII, IX, and X in the liver. This disruption leads to a deficiency in these clotting factors, resulting in an anticoagulant effect .

Pharmacokinetics

Flocoumafen, cis- is rapidly and principally absorbed in the intestine following ingestion . Metabolism is mediated by cytochrome P450 isozymes and ring hydroxylation also is an important biotransformation step . Hydroxylated metabolites can further undergo conjugation with glucuronic acid prior to entering the systemic circulation, with potential enterohepatic recirculation . Hepatic metabolism is generally biphasic with a rapid initial phase and more prolonged terminal phase . The hepatic half-life of flocoumafen, cis- is approximately 100–300 days .

Result of Action

The molecular and cellular effects of flocoumafen, cis- action primarily involve the disruption of the coagulation cascade. By inhibiting the recycling of vitamin K, flocoumafen, cis- leads to a deficiency in clotting factors II, VII, IX, and X. This deficiency results in an anticoagulant effect, leading to increased bleeding and hemorrhaging .

Action Environment

Flocoumafen, cis- is persistent in both soil and water systems . Based on physico-chemical properties, there is some risk that the substance may leach to groundwater . Environmental factors such as soil composition, water pH, and temperature can influence the compound’s action, efficacy, and stability .

Safety and Hazards

特性

IUPAC Name |

4-hydroxy-3-[(1R,3S)-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25F3O4/c34-33(35,36)24-13-9-20(10-14-24)19-39-25-15-11-21(12-16-25)23-17-22-5-1-2-6-26(22)28(18-23)30-31(37)27-7-3-4-8-29(27)40-32(30)38/h1-16,23,28,37H,17-19H2/t23-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBGNYHHEIAGOH-QDPGVEIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CC2=CC=CC=C2[C@@H]1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H25F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104563-61-3 | |

| Record name | Flocoumafen, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104563613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLOCOUMAFEN, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/957E1M6P6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

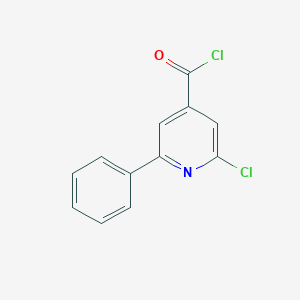

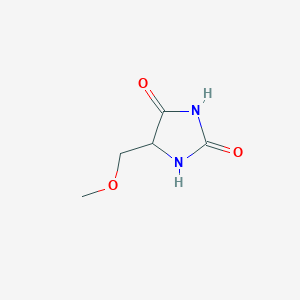

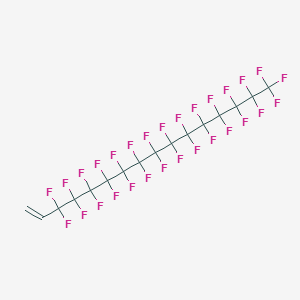

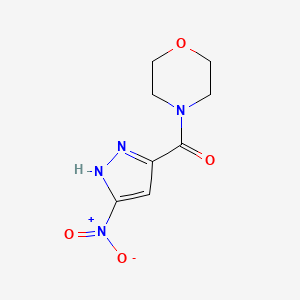

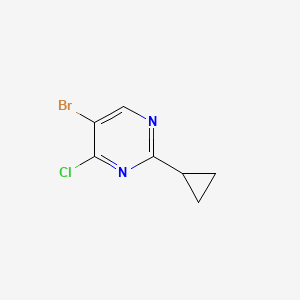

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]benzylamine](/img/structure/B3207556.png)

![4-Chloro-2-ethylpyrido[2,3-d]pyrimidine](/img/structure/B3207608.png)

![7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3207614.png)

![Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3207620.png)